VMAT2 Binding Affinity: ~6,000-Fold Reduction Versus Active (2R,3R,11bR) Enantiomer Confirms Stereochemical Inactivity
In a direct head-to-head competitive radioligand binding assay using [³H]dihydrotetrabenazine displacement from Sprague-Dawley rat striatal VMAT2, the parent alcohol of the target compound — (2S,3S,11bS)-dihydrotetrabenazine ((−)-2) — exhibited a Ki of 23,700 ± 2,350 nM, compared with Ki = 3.96 ± 0.40 nM for its enantiomer (2R,3R,11bR)-dihydrotetrabenazine ((+)-2), representing an approximately 5,985-fold difference in binding affinity [1]. For further context, the therapeutically active metabolite of valbenazine — (+)-α-HTBZ (NBI-98782), which shares the (2R,3R,11bR) configuration — demonstrates Ki values of 1.0–2.8 nM in rat striatum and 2.6–3.3 nM in human platelet homogenates, as determined in independent radioligand binding studies [2]. The D-valine ester prodrug form of the (2S,3S,11bS) isomer is not expected to enhance VMAT2 binding affinity, as the valine moiety is cleaved in vivo to liberate the parent (2S,3S,11bS)-DTBZ alcohol, which has negligible VMAT2 inhibitory activity [3].
| Evidence Dimension | VMAT2 binding affinity (Ki, nM) — [³H]DHTBZ displacement from rat striatal homogenate |
|---|---|
| Target Compound Data | Ki = 23,700 ± 2,350 nM for (2S,3S,11bS)-DTBZ (parent alcohol of the D-Val ester); D-Val ester prodrug releases this inactive alcohol upon hydrolysis |
| Comparator Or Baseline | (2R,3R,11bR)-DTBZ ((+)-2): Ki = 3.96 ± 0.40 nM; Valbenazine active metabolite NBI-98782 ((+)-α-HTBZ): Ki = 1.0–2.8 nM (rat striatum), 2.6–3.3 nM (human platelet) |
| Quantified Difference | ~5,985-fold (23,700 / 3.96) lower affinity for (2S,3S,11bS) vs. (2R,3R,11bR); ~8,500–23,700-fold lower vs. NBI-98782 |
| Conditions | Competitive radioligand binding; [³H]dihydrotetrabenazine probe; Sprague-Dawley rat striatum homogenate; n ≥ 3; p < 0.05 (Yao et al. 2011); rat striatum, rat forebrain, and human platelet homogenates (Grigoriadis et al. 2017) |
Why This Matters
This ~6,000-fold affinity gap establishes (2S,3S,11bS)-DTBZ D-Val as the definitive negative control for VMAT2 target engagement studies, enabling researchers to discriminate stereospecific binding from non-specific membrane interactions.
- [1] Yao Z, Wei X, Wu X, Katz JL, Kopajtic T, Greig NH, Sun H. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. Eur J Med Chem. 2011;46(5):1841-1848. doi:10.1016/j.ejmech.2011.02.046 View Source
- [2] Grigoriadis DE, Smith E, Hoare SRJ, Madan A, Bozigian H. Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites. J Pharmacol Exp Ther. 2017;361(3):454-461. doi:10.1124/jpet.116.239160 View Source
- [3] Skor H, Smith EB, Loewen G, O'Brien CF, Grigoriadis DE, Bozigian H. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine. Drugs R D. 2017;17(3):449-459. doi:10.1007/s40268-017-0202-z View Source
